molecular formula C13H15N B6629216 3-ethynyl-N-(3-methylbut-2-enyl)aniline

3-ethynyl-N-(3-methylbut-2-enyl)aniline

Cat. No.: B6629216
M. Wt: 185.26 g/mol
InChI Key: VKSJPHJPGUZUPJ-UHFFFAOYSA-N
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Description

3-Ethynyl-N-(3-methylbut-2-enyl)aniline is a substituted aniline derivative characterized by an ethynyl (–C≡CH) group at the meta position of the aromatic ring and a 3-methylbut-2-enyl substituent on the nitrogen atom (Figure 1). The ethynyl group enhances reactivity in click chemistry and cross-coupling reactions, while the 3-methylbut-2-enyl chain may influence solubility and steric interactions in molecular assemblies .

Molecular Formula: C₁₃H₁₅N
Molecular Weight: 185.27 g/mol
Key Features:

  • Ethynyl group at the meta position.
  • Branched alkenyl chain (3-methylbut-2-enyl) attached to the amine.

Properties

IUPAC Name

3-ethynyl-N-(3-methylbut-2-enyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-4-12-6-5-7-13(10-12)14-9-8-11(2)3/h1,5-8,10,14H,9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSJPHJPGUZUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCNC1=CC=CC(=C1)C#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Applications/Properties References
3-Ethynyl-N-(3-methylbut-2-enyl)aniline C₁₃H₁₅N Ethynyl (C-3), 3-methylbut-2-enyl (N) 185.27 Click chemistry, fluorescent ligands
N-(3-Methylbut-2-enyl)aniline C₁₁H₁₅N –H (C-3), 3-methylbut-2-enyl (N) 161.24 Intermediate for dye synthesis
3-Ethynyl-N-(thiophen-2-ylmethyl)aniline C₁₃H₁₁NS Ethynyl (C-3), thiophenemethyl (N) 213.30 Biomedical probes (e.g., enzyme inhibitors)
3-Methoxy-N,N-bis(3-methylbut-2-enyl)aniline C₁₇H₂₃NO Methoxy (C-3), bis(3-methylbut-2-enyl) (N) 265.37 Rhodamine dye precursors

Key Observations :

Ethynyl vs. Hydrogen at C-3 : The ethynyl group in 3-ethynyl-N-(3-methylbut-2-enyl)aniline increases molecular weight by ~24 g/mol compared to N-(3-methylbut-2-enyl)aniline and enhances reactivity for conjugation reactions .

Alkenyl Chain Branching: The 3-methylbut-2-enyl group improves solubility in non-polar solvents compared to linear chains (e.g., isoamyl acetate derivatives) .

Bis-Substituted vs. Mono-Substituted Amines: Bis(3-methylbut-2-enyl) substitution (as in 3-methoxy-N,N-bis(3-methylbut-2-enyl)aniline) increases steric hindrance, reducing reaction yields (69% vs. >80% for mono-substituted analogs) .

Functional Group Comparisons

Insights :

  • The ethynyl group’s triple bond enables covalent bonding to azides or metal surfaces, making 3-ethynyl-N-(3-methylbut-2-enyl)aniline superior for nanomaterial cloaking (e.g., carbon nanotubes) compared to methoxy-substituted analogs .
  • Thiophene-containing derivatives exhibit redshifted fluorescence due to extended conjugation, whereas ethynyl-substituted compounds prioritize reactivity over optical properties .

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